molecular formula C16H13FO4 B6408291 4-(2-Fluoro-4-methoxycarbonylphenyl)-3-methylbenzoic acid, 95% CAS No. 1261914-35-5

4-(2-Fluoro-4-methoxycarbonylphenyl)-3-methylbenzoic acid, 95%

Cat. No. B6408291
CAS RN: 1261914-35-5
M. Wt: 288.27 g/mol
InChI Key: LTEJSAVLRKJBOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Fluoro-4-methoxycarbonylphenyl)-3-methylbenzoic acid, 95% (4FMCPA) is a fluorinated carboxylic acid that has been used in a variety of scientific research applications. It has been studied for its potential mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Scientific Research Applications

4-(2-Fluoro-4-methoxycarbonylphenyl)-3-methylbenzoic acid, 95% has been used in a variety of scientific research applications. It has been used as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the metabolism of endocannabinoids. It has been used to study the effects of FAAH inhibition on pain and inflammation in animal models. 4-(2-Fluoro-4-methoxycarbonylphenyl)-3-methylbenzoic acid, 95% has also been used to study the role of endocannabinoids in modulating synaptic plasticity and memory formation in rodent models. Furthermore, it has been used to study the effects of FAAH inhibition on the reward system in animal models.

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-4-methoxycarbonylphenyl)-3-methylbenzoic acid, 95% is thought to involve its ability to selectively inhibit FAAH. FAAH is an enzyme involved in the metabolism of endocannabinoids, such as anandamide and 2-arachidonoylglycerol. By inhibiting FAAH, 4-(2-Fluoro-4-methoxycarbonylphenyl)-3-methylbenzoic acid, 95% increases the levels of endocannabinoids in the body, which in turn modulates the activity of the endocannabinoid system.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Fluoro-4-methoxycarbonylphenyl)-3-methylbenzoic acid, 95% are largely due to its ability to inhibit FAAH and increase the levels of endocannabinoids in the body. Studies have demonstrated that 4-(2-Fluoro-4-methoxycarbonylphenyl)-3-methylbenzoic acid, 95% can reduce inflammation and pain in animal models. It has also been shown to have anxiolytic and antidepressant effects in animal models. Furthermore, it has been shown to modulate synaptic plasticity and memory formation in rodent models.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(2-Fluoro-4-methoxycarbonylphenyl)-3-methylbenzoic acid, 95% in laboratory experiments include its high purity and selectivity for FAAH inhibition. Furthermore, it has been shown to be effective in reducing inflammation and pain in animal models. However, there are some limitations to using 4-(2-Fluoro-4-methoxycarbonylphenyl)-3-methylbenzoic acid, 95% in laboratory experiments. It has been shown to have some off-target effects, including inhibition of other enzymes involved in the metabolism of endocannabinoids. Additionally, it has been shown to have some side effects, including sedation and motor impairment in animal models.

Future Directions

The potential future directions for 4-(2-Fluoro-4-methoxycarbonylphenyl)-3-methylbenzoic acid, 95% research include further studies on its mechanism of action and biochemical and physiological effects. Additionally, further studies are needed to determine the optimal dosage and route of administration for laboratory experiments. Furthermore, further studies are needed to investigate the potential therapeutic applications of 4-(2-Fluoro-4-methoxycarbonylphenyl)-3-methylbenzoic acid, 95%, such as its use in the treatment of pain, inflammation, anxiety, and depression. Finally, further studies are needed to investigate the potential side effects of 4-(2-Fluoro-4-methoxycarbonylphenyl)-3-methylbenzoic acid, 95% and to develop strategies to minimize these side effects.

Synthesis Methods

4-(2-Fluoro-4-methoxycarbonylphenyl)-3-methylbenzoic acid, 95% can be synthesized through a two-step reaction. The first step involves the reaction of 2-fluoro-4-methoxybenzaldehyde with ethyl acetoacetate, followed by the reaction of the resulting intermediate with 3-methylbenzoic acid in the presence of a base. This two-step reaction yields 4-(2-Fluoro-4-methoxycarbonylphenyl)-3-methylbenzoic acid, 95% with a purity of 95%.

properties

IUPAC Name

4-(2-fluoro-4-methoxycarbonylphenyl)-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FO4/c1-9-7-10(15(18)19)3-5-12(9)13-6-4-11(8-14(13)17)16(20)21-2/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTEJSAVLRKJBOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=C(C=C(C=C2)C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10691423
Record name 2'-Fluoro-4'-(methoxycarbonyl)-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Fluoro-4-methoxycarbonylphenyl)-3-methylbenzoic acid

CAS RN

1261914-35-5
Record name 2'-Fluoro-4'-(methoxycarbonyl)-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.